![molecular formula C19H18F3NO3 B2823307 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1317617-32-5](/img/structure/B2823307.png)
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as MPTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activity
The title compound has been evaluated for its antitumor properties. In vitro studies against human malignant melanoma cells (A375) using the standard MTT assay demonstrated its potential in inhibiting tumor cell growth .
Antibacterial Activity
Structural variations of phenyl(pyrrolidin-1-yl)methanone derivatives have been explored. Notably, the antibacterial activity of these compounds was influenced by both N′-substituents and 4′-phenyl substituents. For instance:
Neuroprotection and Anti-Inflammatory Activity
Considering the hybrid structure of triazole-pyrimidine, investigations have explored its neuroprotective and anti-inflammatory effects. These studies were conducted on human microglia and neuronal cell models .
Binding Conformation Studies
The design of novel molecules often begins with understanding their binding conformations. For instance, bicyclic sulfonamide derivatives related to this compound showed potent activity against RORγt but also interacted with pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body .
Crystal Structure Elucidation
The crystal structure of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone has been determined. It crystallizes in a monoclinic space group (P2₁/c) with specific unit cell parameters. The compound was synthesized via a reaction involving 3-hydroxy-4-methoxybenzoic acid and pyrrolidine. The resulting crystallographic data provide insights into its molecular arrangement .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have exhibited notable bioactivity , which suggests that this compound may interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to different biological effects .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties, as it’s known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-25-16-6-2-13(3-7-16)15-10-11-23(12-15)18(24)14-4-8-17(9-5-14)26-19(20,21)22/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJNPLBVPZRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone |
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